molecular formula C42H83NO5 B11928822 heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate

heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate

カタログ番号: B11928822
分子量: 682.1 g/mol
InChIキー: NWXYCHRKZBNVJU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate, commonly referred to as SM-102, is a biodegradable ionizable lipid critical for forming lipid nanoparticles (LNPs) in mRNA therapeutics. Its structure features a tertiary amine headgroup, ester-linked hydrocarbon chains, and a 17-carbon branched tail (C44H87NO5, MW 710.17 g/mol) . This design enables pH-dependent ionization, facilitating mRNA encapsulation during LNP formulation and endosomal escape upon cellular uptake . SM-102 gained prominence as a key component of Moderna’s mRNA-1273 COVID-19 vaccine due to its high delivery efficiency and favorable pharmacokinetics .

Synthesis: SM-102 is synthesized via a two-step process:

Oxidation: Undecyl 6-hydroxyhexanoate is oxidized with pyridinium chlorochromate (PCC) to form Undecyl 6-oxohexanoate (85% yield) .

Reductive Amination: Ethanolamine reacts with Undecyl 6-oxohexanoate, followed by sodium triacetoxyborohydride-mediated reduction, yielding SM-102 (97% yield) .

特性

分子式

C42H83NO5

分子量

682.1 g/mol

IUPAC名

heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate

InChI

InChI=1S/C42H83NO5/c1-4-7-10-13-16-22-30-39-47-41(45)33-27-23-29-36-43(37-38-44)35-28-21-17-20-26-34-42(46)48-40(31-24-18-14-11-8-5-2)32-25-19-15-12-9-6-3/h40,44H,4-39H2,1-3H3

InChIキー

NWXYCHRKZBNVJU-UHFFFAOYSA-N

正規SMILES

CCCCCCCCCOC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

製品の起源

United States

準備方法

Esterification of Heptadecan-9-ol

The synthesis begins with the esterification of heptadecan-9-ol, a branched alcohol, with a protected amino-octanoic acid derivative. This step typically employs carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane or tetrahydrofuran (THF). Catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction, achieving yields exceeding 85% under inert conditions.

Amidation of the Hydroxyethyl Side Chain

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency, scalability, and reproducibility. Continuous flow chemistry has emerged as a superior alternative to batch processing for large-scale manufacturing:

Continuous Flow Synthesis

In a patented methodology, the esterification and amidation steps are conducted in a continuous flow reactor system. This approach reduces reaction times from 24–48 hours (batch) to 2–4 hours by maintaining optimal temperature and mixing efficiency. The system utilizes immobilized lipases or fixed-bed catalysts to minimize reagent waste and enable real-time product extraction.

Solvent Recycling Systems

Industrial facilities integrate solvent recovery units to reclaim dichloromethane, THF, and ethyl acetate. Distillation columns coupled with molecular sieves achieve >95% solvent purity, reducing production costs by 30–40% compared to single-use solvent protocols.

Reaction Optimization Parameters

Optimizing reaction conditions is critical to maximizing yield and purity. Key parameters include:

Temperature Control

Esterification proceeds optimally at 0–5°C to minimize side reactions, while amidation requires elevated temperatures (40–50°C) to activate the NHS ester intermediate. Exceeding 50°C risks decomposition of the hydroxyethyl group.

Catalytic Systems

Alternative catalysts such as polymer-supported DMAP or ionic liquids have been explored to enhance recyclability. For example, polystyrene-bound DMAP achieves comparable yields (82–84%) to traditional DMAP while enabling five reuse cycles without significant activity loss.

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) improve amidation kinetics but complicate purification. Recent studies advocate for switchable solvents (e.g., dimethyl carbonate), which transition between polar and non-polar states via CO₂ bubbling, simplifying phase separation.

Purification and Isolation Techniques

Purification challenges arise from the compound’s high molecular weight (710.18 g/mol) and amphiphilic nature:

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC with a C18 reverse-phase column and acetonitrile/water gradient (60:40 to 95:5 over 30 minutes) resolves closely related impurities. This method achieves ≥98% purity, as verified by evaporative light-scattering detection (ELSD).

Crystallization Strategies

Fractional crystallization from a hexane/ethyl acetate mixture (3:1 v/v) at −20°C isolates the product in 70–75% recovery. Seed crystals are introduced to control polymorph formation, ensuring consistent physicochemical properties.

Analytical and Quality Control Methods

Rigorous quality control ensures compliance with pharmaceutical excipient standards:

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) confirms structural integrity via diagnostic signals: δ 4.10–4.15 (m, ester-CH₂), δ 3.50–3.60 (m, hydroxyethyl -CH₂OH), and δ 1.25–1.30 (br s, heptadecane -CH₂).

  • Mass Spectrometry (MS): High-resolution electrospray ionization (HR-ESI-MS) identifies the molecular ion peak at m/z 711.2654 [M+H]⁺, aligning with the theoretical mass of 710.18 g/mol.

Stability Testing

Accelerated stability studies (40°C/75% relative humidity for 6 months) reveal ≤2% degradation, with primary degradation products arising from ester hydrolysis. Lyophilized formulations exhibit enhanced stability, retaining >95% potency under these conditions.

化学反応の分析

Types of Reactions

Heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate has a wide range of scientific research applications:

作用機序

The mechanism of action of heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate involves its incorporation into lipid nanoparticles (LNPs). These LNPs encapsulate mRNA molecules, protecting them from degradation and facilitating their delivery into target cells. Once inside the cells, the mRNA is released, allowing for the translation of the encoded protein, which elicits an immune response .

類似化合物との比較

Comparison with Similar Compounds

SM-102 belongs to a class of ionizable lipids optimized for mRNA delivery. Key structural and functional comparisons with analogous compounds are outlined below:

Table 1: Structural and Functional Properties

Compound Name (CAS) Molecular Formula Key Features Applications
SM-102 (2089251-47-6) C44H87NO5 Ester linkages, saturated C17 tail, ethanolamine headgroup mRNA-1273 vaccine, siRNA delivery
ALC-0315 (2036272-55-4) C48H95NO8 Dual hexyl-decanoate chains, 4-hydroxybutyl linker BNT162b2 (Pfizer-BioNTech COVID-19)
DLin-MC3-DMA (1224606-06-8) C43H79NO5 Unsaturated linoleyl chains, dimethylaminobutyrate headgroup Onpattro® (siRNA therapy)
Lipid 5 (N/A) C43H84N2O5 8-(nonyloxy)-8-oxooctyl chain, similar tertiary amine Preclinical mRNA delivery studies

Table 2: Performance Metrics

Parameter SM-102 ALC-0315 DLin-MC3-DMA Lipid 5
Encapsulation Efficiency >90% 85–90% 70–80% 75–85%
In Vivo Clearance Fast hepatic clearance Moderate clearance Slow, accumulates in liver Moderate clearance
Membrane Penetration High (saturated tail) Moderate (bulky structure) Low (unsaturated chains) Moderate (linear chains)
Biodegradability High (ester hydrolysis) High (ester hydrolysis) Low (stable amide bonds) High (ester hydrolysis)

Detailed Research Findings

Superior mRNA Delivery Efficiency

In head-to-head studies, SM-102 demonstrated 1.5–2× higher mRNA expression in vivo than MC3, attributed to its optimized pKa (~6.7), which balances endosomal escape and serum stability . ALC-0315, while effective, showed reduced membrane penetration due to steric hindrance from its branched chains .

Structural Advantages Over Analogues

  • Saturation : SM-102’s fully saturated C17 tail enhances membrane fusion compared to unsaturated lipids (e.g., DLin-MC3-DMA), which adopt disordered conformations .
  • Headgroup Flexibility: The ethanolamine moiety improves pH-responsive behavior over rigid headgroups in Lipid 5 .

Clinical Relevance

In contrast, Lipid 5 remains in preclinical testing due to variable biodistribution in pigmented vs. nonpigmented rat models .

生物活性

Heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate is a complex lipid compound with significant biological activity, particularly in drug delivery systems. This article explores its chemical properties, mechanisms of action, and applications in biomedical research.

  • Molecular Formula : C43H85NO5
  • Molecular Weight : 696.14 g/mol
  • CAS Number : 2714482-26-3
  • Solubility : Soluble in DMSO at concentrations up to 10 mM

The compound contains a long hydrophobic heptadecane chain and a hydrophilic hydroxyethyl group, which facilitate its role in forming lipid nanoparticles (LNPs) for drug delivery.

Heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate primarily functions by forming lipid nanoparticles that encapsulate therapeutic agents, enhancing their stability and bioavailability. The unique structure allows for effective interaction with cellular membranes, promoting endocytosis and subsequent release of the payload within target cells.

Key Mechanisms:

  • Encapsulation Efficiency : The lipid structure enables high encapsulation efficiency for nucleic acids, such as mRNA, which is crucial for vaccine development.
  • Membrane Interaction : The balance between hydrophilic and hydrophobic regions enhances membrane fusion and cellular uptake.
  • Functionalization Potential : The presence of functional groups allows for further modification to improve targeting and therapeutic efficacy.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various pathways:

  • Drug Delivery : Effective in delivering mRNA vaccines by forming stable lipid nanoparticles that protect nucleic acids from degradation.
  • Cellular Uptake : Studies show improved cellular uptake rates when formulated with this compound compared to traditional delivery methods.

Case Studies:

  • mRNA Vaccine Development : In studies involving mRNA vaccines, formulations using Heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate demonstrated enhanced immune responses due to improved delivery efficiency.
  • Cancer Therapy : Research has indicated potential applications in cancer therapy, where the compound's ability to encapsulate chemotherapeutic agents improves their efficacy and reduces systemic toxicity .

Comparative Analysis

The following table compares Heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate with similar compounds used in drug delivery:

Compound NameMolecular FormulaUnique Features
Heptadecan-9-yl 8-bromooctanoateC43H85BrO5Contains bromine; used in nanoparticle modification
Heptadecan-9-yl 8-(2-hydroxyethyl)aminooctanoateC27H55NO3Simpler structure; lacks nonoxy group
Heptadecan-9-yl 8-(undecyloxy)-octanoateC44H89NO5Longer undecyloxy chain; enhances hydrophobicity

Applications

The compound is primarily utilized in:

  • Vaccine Formulations : Particularly for mRNA vaccines, where it enhances stability and delivery efficiency.
  • Nanoparticle Synthesis : Used in the creation of lipid nanoparticles for various therapeutic applications.
  • Biomedical Research : Investigated for its potential in targeted drug delivery systems and therapeutic agent encapsulation.

Q & A

Q. What is the synthetic pathway for SM-102, and what critical reaction conditions ensure high yield and purity?

SM-102 is synthesized via a multi-step process involving reductive amination and esterification. Key steps include:

  • Step 1 : Oxidation of Undecyl 6-hydroxyhexanoate using pyridinium chlorochromate (PCC) in dry CH₂Cl₂ under argon to yield Undecyl 6-oxohexanoate (85% yield).
  • Step 2 : Reductive amination of the ketone intermediate with ethanolamine, followed by sodium triacetoxyborohydride (NaBH(OAc)₃) to form the tertiary amine linkage.
  • Step 3 : Final purification via column chromatography (0–5% isopropanol in CHCl₃) to achieve >97% purity . Critical conditions include inert atmosphere (argon), stoichiometric control of reagents, and chromatography parameters to avoid hydrolysis of ester groups.

Q. How does the molecular structure of SM-102 contribute to its function as an ionizable lipid in lipid nanoparticles (LNPs)?

SM-102’s tertiary amine headgroup protonates at acidic pH (endosomal), enabling mRNA encapsulation and endosomal escape. Its branched ester chains (C17 and C11) enhance membrane fluidity and biodegradability. The 2-hydroxyethyl group stabilizes the amine’s ionization, optimizing pKa (~6.7) for endosomal disruption . Structural analogs with primary/secondary ester ratios (e.g., lipid 5 vs. SM-102) demonstrate that secondary esters improve mRNA expression by balancing stability and degradation .

Q. What analytical methods are used to confirm SM-102’s chemical identity and purity?

  • ¹H NMR : Peaks at δ 4.05–4.15 ppm (ester -OCH₂), δ 3.45–3.60 ppm (hydroxyethyl -CH₂OH), and δ 2.20–2.40 ppm (tertiary amine -N-CH₂) confirm structural motifs .
  • HPLC : Reverse-phase chromatography with UV detection (210 nm) assesses purity (>95%).
  • Mass Spectrometry : ESI-MS confirms molecular weight (710.17 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers evaluate the metabolic fate of SM-102 in preclinical models, and what are the dominant pathways?

  • In vitro : Incubate SM-102 with hepatocytes (rat, monkey, human) to identify ester hydrolysis (primary metabolite) and β-oxidation products via LC-MS/MS .
  • In vivo : Administer ¹⁴C-labeled SM-102 intravenously in rats; collect bile and urine to quantify excretion. >90% is excreted within 48 hours, with hydrolysis products (e.g., octanoic acid derivatives) dominating .
  • Species differences : Monkey models show slower esterase-mediated hydrolysis than rats, necessitating cross-species validation for translational studies .

Q. What experimental strategies mitigate SM-102-induced lipid nanoparticle (LNP) instability during long-term storage?

  • Particle size control : Use microfluidics with precise flow-rate ratios (aqueous:organic = 3:1) to maintain LNP size <100 nm, minimizing aggregation .
  • Lyophilization : Add cryoprotectants (sucrose, trometamol) to prevent phase separation. Post-reconstitution, monitor mRNA integrity via agarose gel electrophoresis .
  • Aldehyde detection : Spike synthetic aldehyde standards into SM-102 solutions and quantify via HPLC-UV to assess oxidative degradation .

Q. How do structural modifications of SM-102 impact mRNA delivery efficiency and toxicity in vivo?

  • Tail-length optimization : Shortening the undecyloxy chain (C11) reduces hepatotoxicity but decreases endosomal escape efficiency. Comparative studies in mice show lipid 8 (SM-102) balances delivery and safety better than analogs like lipid 5 .
  • Headgroup engineering : Replacing ethanolamine with serine increases targeting to lung endothelial cells but elevates immunogenicity. Screen using luciferase mRNA LNPs and IVIS imaging .

Q. What methodologies resolve contradictions in SM-102’s genotoxicity data across studies?

  • Ames test : Use TA98 and TA100 strains ± metabolic activation (S9 fraction) to assess mutagenicity. SM-102 shows negative results up to 500 μg/plate, aligning with EMA reports .
  • Comet assay : Evaluate DNA damage in human hepatocytes post-SM-102 exposure. No significant strand breaks at therapeutic doses (1–10 μg/mL) .
  • Contradictions : Discrepancies arise from impurity profiles (e.g., residual PCC in early batches); enforce strict QC via GC-MS .

Methodological Focus

Q. How to design a study comparing SM-102 with MC3 or ALC-0315 for mRNA vaccine efficacy?

  • Formulation : Prepare LNPs with identical mRNA payloads (e.g., firefly luciferase) and lipid ratios (SM-102:cholesterol:DSPC:PEG = 50:38.5:10:1.5).
  • In vivo testing : Administer intramuscularly in BALB/c mice; measure luminescence (IVIS) and cytokine levels (ELISA) at 6, 24, and 48 hours. SM-102 shows 3x higher expression than MC3 but similar to ALC-0315 .
  • Toxicity : Histopathology of injection sites and serum ALT/AST levels at day 7 .

Q. What advanced imaging techniques characterize SM-102’s biodistribution in non-human primates?

  • PET/CT with ⁶⁴Cu-labeled LNPs : Track real-time LNP accumulation. SM-102 LNPs show 80% hepatic uptake in macaques within 2 hours .
  • Two-photon microscopy : Visualize endosomal escape in lymph nodes using pH-sensitive dyes (e.g., LysoTracker Red) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。